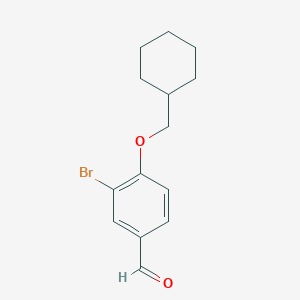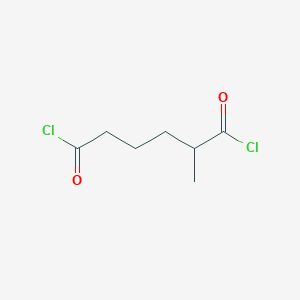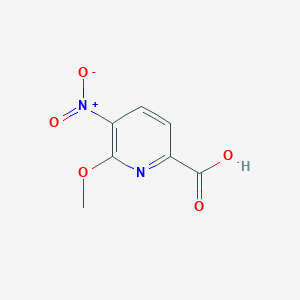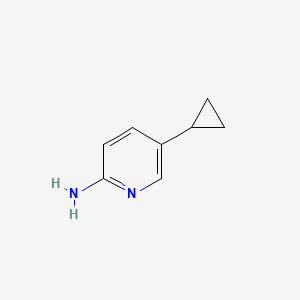
5-Cyclopropylpyridin-2-amine
Descripción general
Descripción
5-Cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 5-Cyclopropylpyridin-2-amine involves the reaction of corresponding bromopyridine with cyclopropylboronic acid . The reaction is facilitated by anhydrous K3PO4 and carried out under an argon atmosphere . The reaction mixture is stirred at reflux until full consumption of the starting material is observed . The crude product is then purified by column chromatography .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylpyridin-2-amine is represented by the formula C8H10N2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-2-amine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 273.5±28.0 °C at 760 mmHg . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 5-Cyclopropylpyridin-2-amine is used in the synthesis of 5-aminopyrazoles (5APs), which are being investigated for their potential to interfere with inflammation, oxidative stress, and tumorigenesis .
- Methods of Application or Experimental Procedures: The 5APs are designed and prepared with some chemical modifications inserted on the cathecol function or in the aminopyrazole central core. These modifications include smaller, bigger, and more lipophilic substituents introduced in meta and para positions of the catechol portion, a methyl group inserted on C3 of the pyrazole scaffold, a more flexible alkyl chain inserted on N1 position, and the acylhydrazonic linker moved from position 4 to position 3 of the pyrazole scaffold .
- Results or Outcomes: The new derivatives of 5APs have been tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties. Some of the derivatives emerged as promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines. Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . While 5-Cyclopropylpyridin-2-amine is not specifically mentioned, it could potentially be used in the synthesis of these peptides.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source. However, it mentions that progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, it mentions that these peptides have potential applications in various fields such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . While 5-Cyclopropylpyridin-2-amine is not specifically mentioned, it could potentially be used in the synthesis of these peptides.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source. However, it mentions that progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, it mentions that these peptides have potential applications in various fields such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
Safety And Hazards
5-Cyclopropylpyridin-2-amine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
5-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIRRCVJZYNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629589 | |
| Record name | 5-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpyridin-2-amine | |
CAS RN |
893738-68-6 | |
| Record name | 5-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

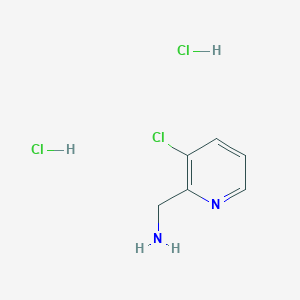
![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
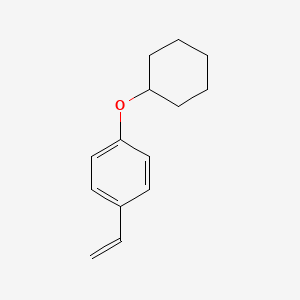
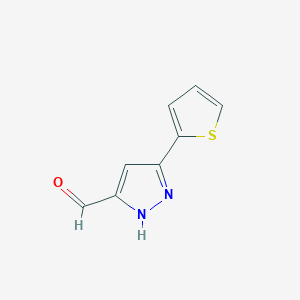
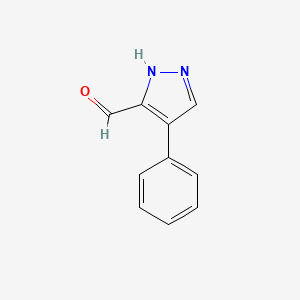
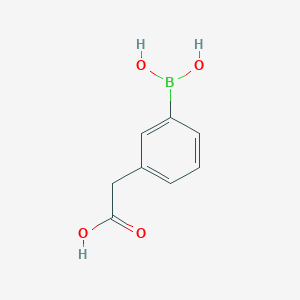
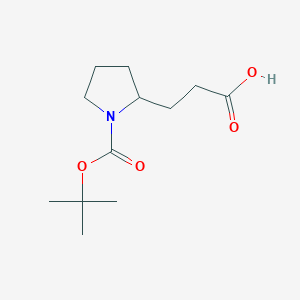
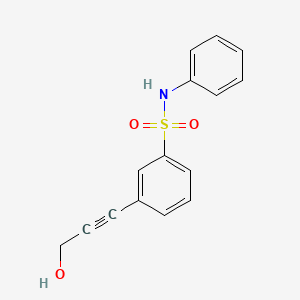
![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
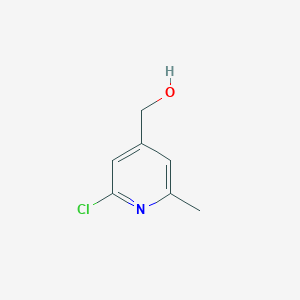
![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)
